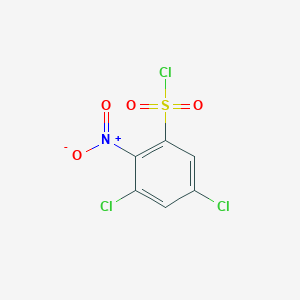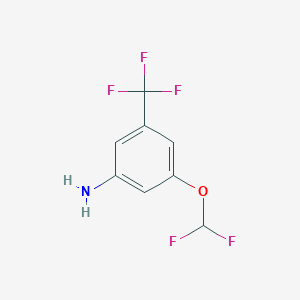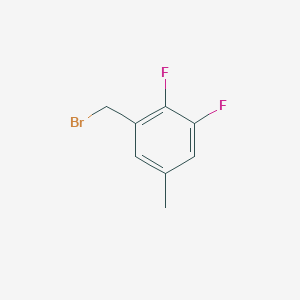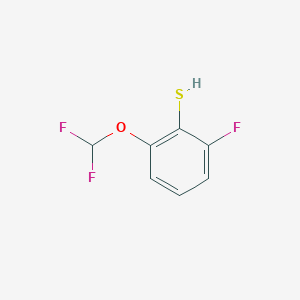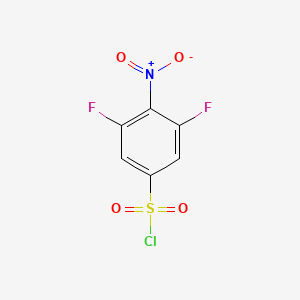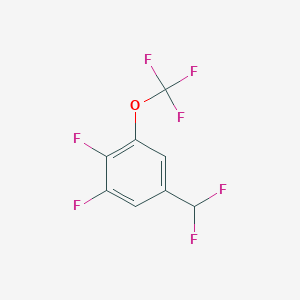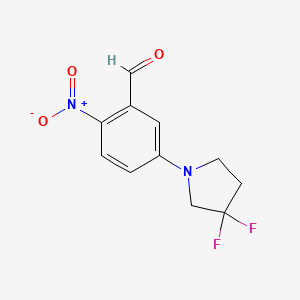
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Übersicht
Beschreibung
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFNB is a nitroaromatic aldehyde that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is not well understood, but it is believed to involve the formation of reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as a cancer therapeutic agent. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been shown to inhibit the growth of bacteria and fungi, potentially through the disruption of membrane integrity.
Biochemical and Physiological Effects:
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been shown to exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and potential as a versatile building block for the synthesis of other compounds. However, 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, including the development of new antibiotics and antifungal agents, the synthesis of new materials using 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a building block, and the development of new cancer therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals, due to its unique chemical structure. Additionally, 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been used in organic synthesis as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJONUZRIMAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




